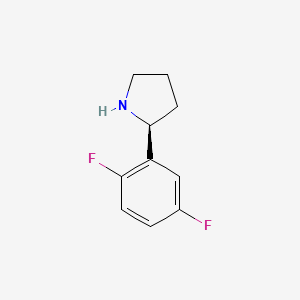

(S)-2-(2,5-Difluorophenyl)pyrrolidine

Description

Structural Significance and Chirality of the Pyrrolidine (B122466) Moiety in Organic Synthesis

The structural significance of the pyrrolidine moiety is rooted in its versatile and privileged nature as a scaffold. nbinno.com The non-planar, puckered conformation of the sp³-hybridized ring allows for a three-dimensional exploration of chemical space, a critical aspect in the design of molecules that can precisely interact with complex biological targets like enzymes and receptors. nih.gov This three-dimensionality, a phenomenon known as "pseudorotation," provides a conformational flexibility that can be crucial for achieving high binding affinity and selectivity. nih.gov

A paramount feature of substituted pyrrolidines is the potential for chirality. The carbon atoms within the ring can serve as stereogenic centers, leading to the existence of multiple stereoisomers. nih.gov This chirality is fundamental to its application in asymmetric synthesis, where the goal is to produce a single, desired enantiomer of a chiral molecule. Chiral pyrrolidine derivatives, such as the well-known amino acid L-proline, are extensively used as catalysts to facilitate stereoselective transformations with high efficiency and enantioselectivity. unibo.it The specific spatial arrangement of substituents on the pyrrolidine ring dictates the stereochemical outcome of a reaction, making it a powerful tool for constructing complex, enantiomerically pure molecules. nih.govnbinno.com The distinct biological activities often exhibited by different enantiomers of a drug make the stereocontrolled synthesis of pyrrolidine-containing compounds a critical endeavor in modern drug discovery. nbinno.com

Research Relevance of (S)-2-(2,5-Difluorophenyl)pyrrolidine in Advanced Synthetic Methodologies

This compound is a chiral substituted pyrrolidine that has garnered significant attention as a valuable building block in advanced synthetic methodologies, particularly within the pharmaceutical industry. Its research relevance stems from its utility as a key intermediate in the synthesis of complex, biologically active molecules.

The enantiomer, (R)-2-(2,5-difluorophenyl)pyrrolidine, is a well-documented crucial precursor in the synthesis of Larotrectinib, a potent and selective inhibitor of tropomyosin receptor kinases (TRKs) used in cancer therapy. google.comnih.gov This highlights the industrial and scientific importance of the 2-(2,5-difluorophenyl)pyrrolidine (B1325361) scaffold. Consequently, the (S)-enantiomer is also of high value for constructing other chiral therapeutic agents or for use in structure-activity relationship (SAR) studies to probe the stereochemical requirements of biological targets.

The presence of the 2,5-difluorophenyl group is a common feature in modern medicinal chemistry, often introduced to modulate a compound's metabolic stability, binding affinity, and pharmacokinetic properties. The combination of this fluorinated aromatic ring with the chiral pyrrolidine core makes this compound a highly sought-after intermediate for drug discovery programs. myskinrecipes.com Its synthesis and purification to high enantiomeric purity are critical steps that enable the development of novel therapeutics with improved efficacy and potentially fewer side effects. nih.govmyskinrecipes.com The compound is typically used in multi-step synthetic sequences where the pyrrolidine nitrogen is coupled with other molecular fragments to assemble the final drug candidate.

Below is an interactive data table summarizing the key chemical properties of this compound.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(2,5-difluorophenyl)pyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F2N/c11-7-3-4-9(12)8(6-7)10-2-1-5-13-10/h3-4,6,10,13H,1-2,5H2/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCXSNNVYILYEBC-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=C(C=CC(=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)C2=C(C=CC(=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217630-38-0 | |

| Record name | 2-(2,5-Difluorophenyl)pyrrolidine, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1217630380 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2,5-Difluorophenyl)pyrrolidine, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4GW6SQ4DM7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for S 2 2,5 Difluorophenyl Pyrrolidine

Classical and Multistep Chemical Synthesis Approaches

Classical approaches often involve the construction of the racemic pyrrolidine (B122466) ring followed by resolution, or the use of chiral auxiliaries in multi-step sequences. These methods focus on the formation of the core heterocyclic structure through established chemical transformations.

One prominent synthetic route commences with the readily available and inexpensive starting material, pyrrolidone. google.com This strategy typically begins with the protection of the nitrogen atom within the pyrrolidone ring. A common protecting group is the tert-butoxycarbonyl (Boc) group, introduced by reacting pyrrolidone with di-tert-butyl dicarbonate (B1257347) in the presence of a base. google.com This initial step is crucial as it activates the lactam carbonyl for subsequent nucleophilic attack while safeguarding the nitrogen's reactivity.

The general scheme for this initial step is as follows:

| Step | Reactants | Reagents | Product |

| 1 | Pyrrolidone | Di-tert-butyl dicarbonate, Base | N-Boc-pyrrolidone (tert-butyl 2-oxopyrrolidine-1-carboxylate) |

Table 1: Protection of Pyrrolidone.

Following the protection of pyrrolidone, the key carbon-carbon bond is formed via a Grignard reaction. google.com This involves the preparation of a Grignard reagent from an appropriately substituted aryl halide, such as 2,5-difluorobromobenzene. This organometallic reagent then attacks the carbonyl group of the N-Boc-pyrrolidone. google.com The reaction results in the formation of a tertiary alcohol intermediate, specifically tert-butyl 2-(2,5-difluorophenyl)-2-hydroxypyrrolidine-1-carboxylate. google.com This step effectively introduces the desired difluorophenyl substituent at the C2 position of the pyrrolidine precursor. google.com Iron- and cobalt-catalyzed cross-coupling reactions between iodo-pyrrolidines and Grignard reagents have also been developed as an efficient and chemoselective method for arylation. acs.orgnih.gov

The tertiary alcohol intermediate generated from the Grignard reaction is then subjected to an acid-catalyzed sequence. google.com Treatment with acid accomplishes two critical transformations simultaneously: the dehydration of the tertiary alcohol to form a double bond, and the removal of the N-Boc protecting group. google.com This tandem reaction yields a cyclic imine, 5-(2,5-difluorophenyl)-3,4-dihydro-2H-pyrrole. google.com This imine is a crucial intermediate, as the subsequent reduction of its carbon-nitrogen double bond will establish the pyrrolidine ring and the chiral center at the C2 position. google.com

A summary of this three-step sequence starting from pyrrolidone is detailed below:

| Step | Starting Material | Key Reagents | Intermediate/Product |

| 1 | Pyrrolidone | Di-tert-butyl dicarbonate | N-Boc-pyrrolidone |

| 2 | N-Boc-pyrrolidone | 2,5-difluorophenylmagnesium bromide (Grignard reagent) | tert-butyl 2-(2,5-difluorophenyl)-2-hydroxypyrrolidine-1-carboxylate |

| 3 | Tertiary alcohol intermediate | Acid (e.g., HCl) | 5-(2,5-difluorophenyl)-3,4-dihydro-2H-pyrrole |

Table 2: Synthesis Pathway from Pyrrolidone to Cyclic Imine Intermediate. google.com

Reductive cyclization represents another important class of reactions for constructing the pyrrolidine core. These methods often build the ring from acyclic precursors. nih.gov One advanced approach involves the iridium-catalyzed reductive generation of azomethine ylides from amides or lactams. nih.govacs.org These ylides can then undergo a [3+2] dipolar cycloaddition with alkenes to furnish highly substituted pyrrolidines. nih.govacs.org This method is notable for its mild reaction conditions and high selectivity. nih.gov

Intramolecular reductive amination of ω-chloroketones is another powerful technique. nih.govacs.org This biocatalytic approach can utilize transaminases to convert the ketone into an amine, which then undergoes spontaneous cyclization to form the pyrrolidine ring. nih.govacs.org This method can provide direct access to chiral 2-arylpyrrolidines with high enantiomeric excess. nih.govacs.org

The pyrrolidine ring can also be constructed through cycloaddition reactions involving fluorinated styrene (B11656) derivatives. A notable example is the copper(I)-catalyzed enantioselective 1,3-dipolar cycloaddition of azomethine ylides with 1,1-difluoro- or 1,1,2-trifluorostyrenes. rsc.org This method allows for the efficient synthesis of enantioenriched pyrrolidines containing fluorine atoms directly on the heterocyclic ring. rsc.org While this approach focuses on fluorinating the pyrrolidine ring itself, the principles of using substituted styrenes in cycloadditions are a relevant strategy for accessing complex pyrrolidine structures.

Enantioselective Synthesis Techniques

Achieving the specific (S)-enantiomer of 2-(2,5-difluorophenyl)pyrrolidine (B1325361) requires stereochemical control. This is accomplished either by introducing chirality during the synthesis (asymmetric synthesis) or by separating the enantiomers from a racemic mixture (resolution).

One of the most direct methods for enantioselective synthesis is the asymmetric reduction of the intermediate, 5-(2,5-difluorophenyl)-3,4-dihydro-2H-pyrrole. This can be achieved by using a reducing agent, such as ammonia (B1221849) borane (B79455), in the presence of a chiral acid. google.com The chiral acid coordinates to the imine, directing the hydride delivery from the reducing agent to one face of the molecule, thereby producing one enantiomer in excess. google.com

Biocatalytic methods also offer a powerful route to enantiopure 2-arylpyrrolidines. The use of transaminases to trigger the cyclization of ω-chloroketones can produce either the (R) or (S) enantiomer with excellent enantioselectivity (>95% ee) by selecting the appropriate enzyme variant. nih.govacs.org

| Method | Description | Key Reagents/Components | Outcome |

| Asymmetric Reduction | Stereoselective reduction of a prochiral cyclic imine. google.com | 5-(2,5-difluorophenyl)-3,4-dihydro-2H-pyrrole, Chiral Acid, Ammonia Borane | Enantioenriched (S)-2-(2,5-difluorophenyl)pyrrolidine |

| Classical Resolution | Separation of enantiomers via diastereomeric salt formation. nih.gov | Racemic 2-(2,5-difluorophenyl)pyrrolidine, L-malic acid (for S-enantiomer) | Enantiopure this compound |

| Biocatalysis | Enzyme-catalyzed cyclization of an acyclic precursor. nih.govacs.org | 4-chloro-1-(2,5-difluorophenyl)butan-1-one, S-selective Transaminase | This compound (>95% ee) |

Table 3: Overview of Enantioselective Synthesis Techniques.

Chiral Induction Methodologies in Pyrrolidine Synthesis

The asymmetric construction of the pyrrolidine ring is a cornerstone of modern organic synthesis, given the prevalence of this scaffold in natural products and pharmaceuticals. nih.gov Chiral induction strategies aim to create one enantiomer in excess over the other. These methods can be broadly categorized into substrate-controlled, auxiliary-controlled, reagent-controlled, and catalyst-controlled syntheses.

For 2-substituted pyrrolidines, a common approach involves the asymmetric cyclization of acyclic precursors. For instance, intramolecular aza-Michael additions catalyzed by chiral phosphoric acids have been developed to form the pyrrolidine ring with high enantioselectivity. whiterose.ac.uk Another powerful technique is the asymmetric 1,3-dipolar cycloaddition involving azomethine ylides, which can build the pyrrolidine core with multiple stereocenters in a single step. nih.gov While many syntheses of pyrrolidine-containing drugs start from readily available chiral precursors like proline or 4-hydroxyproline (B1632879) mdpi.com, the formation of the ring from acyclic precursors is essential for accessing a wider diversity of structures, including specific aryl-substituted compounds like this compound. mdpi.com

Asymmetric Reduction Methodologies

Asymmetric reduction of a prochiral precursor, typically a cyclic imine or iminium ion, is a direct and highly effective method for establishing the stereochemistry at the C2 position of the pyrrolidine ring. This can be achieved through both chemical and biocatalytic approaches.

The asymmetric reduction of cyclic imines using chemical reagents offers a robust method for producing chiral pyrrolidines. A key strategy involves the use of a borane reducing agent in the presence of a chiral catalyst or acid, which directs the hydride delivery to one face of the imine.

A specific method for the synthesis of the related (R)-enantiomer involves the reduction of 5-(2,5-difluorophenyl)-3,4-dihydro-2H-pyrrole. google.com In this process, the cyclic imine precursor is treated with a chiral acid and ammonia borane in an organic solvent, leading to the formation of the desired pyrrolidine with high enantioselectivity. google.com The chiral acid transiently forms a diastereomeric iminium salt complex. The steric environment created by the chiral acid then guides the approach of the borane reagent, resulting in a preferential hydride transfer to one face of the C=N bond.

General advancements in this area include the development of metal-free asymmetric hydrogenation of imines using frustrated Lewis pairs, where chiral dienes act as "ligands" for boranes like HB(C₆F₅)₂. acs.orgrsc.org These systems generate a chiral borane catalyst in situ, which activates hydrogen and facilitates its enantioselective addition across the imine double bond. acs.org

Biocatalysis has emerged as a powerful and sustainable alternative for the synthesis of chiral amines. digitellinc.com Imine reductases (IREDs) are a class of NAD(P)H-dependent enzymes that catalyze the highly stereoselective reduction of prochiral imines to their corresponding amines. researchgate.netugent.be These enzymes have been successfully applied to the synthesis of optically active cyclic amines, including this compound, by reducing the corresponding cyclic imine precursor, 2-(2,5-difluorophenyl)pyrroline (2-DFPL). rsc.orgresearchgate.net

The use of IREDs offers several advantages, including high enantioselectivity (often >99% ee), mild reaction conditions (aqueous media, ambient temperature), and environmental compatibility. acs.orgresearchgate.net

Imine reductases can exhibit broad substrate scope, accepting a variety of cyclic imines with different ring sizes and substituents. nih.govnih.gov However, their stereoselectivity can be highly specific, yielding either the (R)- or (S)-enantiomer. researchgate.net The stereochemical outcome is dependent on the specific enzyme used.

Through protein engineering and computational design, the stereoselectivity of IREDs can be reversed. For example, the wild-type imine reductase from Paenibacillus mucilaginosus (PmIR) naturally produces (R)-2-(2,5-difluorophenyl)pyrrolidine with high enantiomeric excess (>96% ee). rsc.org However, a computationally designed variant, PmIR-Re (containing mutations Q138M/P140M/Y187E/Q190A/D250M/R251N), was created that completely reverses this selectivity. rsc.orgresearchgate.net This engineered enzyme, PmIR-Re, successfully catalyzes the reduction of 2-(2,5-difluorophenyl)pyrroline to the desired (S)-enantiomer with greater than 96% ee. rsc.org This demonstrates the tunability of these biocatalysts to produce specific, desired amine enantiomers.

| Substrate (2-Aryl-pyrroline) | Enzyme | Product Configuration | Enantiomeric Excess (ee) |

|---|---|---|---|

| 2-(2,5-Difluorophenyl)pyrroline | PmIR (Wild Type) | R | >96% |

| 2-(2,5-Difluorophenyl)pyrroline | PmIR-Re (Engineered) | S | >96% |

| 2-Phenyl-pyrroline | PmIR-Re (Engineered) | S | >96% |

| 2-(4-Chlorophenyl)pyrroline | PmIR-Re (Engineered) | S | >96% |

| 2-(4-Methoxyphenyl)pyrroline | PmIR-Re (Engineered) | S | >96% |

The stereochemical outcome of IRED-catalyzed reductions is determined by the precise positioning of the imine substrate within the enzyme's active site relative to the hydride-donating NADPH cofactor. rsc.orgrsc.org Computational modeling and mutagenesis studies have provided significant insight into this mechanism. rsc.orgnih.gov

It is proposed that electrostatic interactions are crucial for controlling the orientation of the protonated iminium cation substrate. rsc.org In many IREDs, a key catalytic residue, often an aspartate or a tyrosine, is responsible for binding and orienting the substrate. rsc.org For the (R)-selective wild-type PmIR, residue D250 is positioned to interact with the iminium ion. rsc.org The substrate binds in a specific orientation that exposes its Re-face to the hydride delivered from the C4 atom of the NADPH cofactor, resulting in the (R)-product. rsc.org

In the engineered (S)-selective variant PmIR-Re, key mutations, particularly Y187E and D250M, remodel the active site. rsc.orgresearchgate.net The removal of the aspartate at position 250 and the introduction of a glutamate (B1630785) at position 187 forces the iminium cation to adopt an alternative binding orientation. This new orientation presents the opposite face, the Si-face, to the NADPH cofactor, leading to hydride attack from the opposite direction and the formation of the (S)-product. rsc.org This mechanism-guided approach to enzyme engineering is a powerful tool for accessing complementary amine enantiomers. rsc.org

Biocatalytic Asymmetric Reduction Utilizing Imine Reductase Enzymes

Chiral Resolution Strategies

Chiral resolution is a classical yet effective technique for separating a racemic mixture of enantiomers. This method relies on the reaction of the racemate with a chiral resolving agent to form a pair of diastereomers. Since diastereomers have different physical properties (e.g., solubility), they can be separated by methods such as fractional crystallization.

Recycle Processes in Chiral Resolution

A significant drawback of classical chiral resolution is that, in theory, a maximum of only 50% of the starting racemic material can be converted to the desired enantiomer. wikipedia.org To overcome this limitation and improve the economic and environmental viability of the process, recycling of the undesired enantiomer is a critical step. nih.gov

One reported method for the racemization of the undesired enantiomer involves treatment with potassium hydroxide (B78521) in dimethyl sulfoxide (B87167) (DMSO). nih.gov This process effectively converts the (R)-2-(2,5-difluorophenyl)pyrrolidine back into a racemic mixture of both (R)- and (S)-enantiomers.

| Cycle | Process | Outcome |

| Initial Resolution | Separation of the desired enantiomer. | Yield of up to 50% of the desired enantiomer. |

| Racemization | Conversion of the undesired enantiomer back to the racemic mixture. | The undesired enantiomer is made available for the next resolution cycle. |

| Subsequent Resolutions | The recycled racemic mixture is subjected to the resolution process again. | Increased overall yield of the desired enantiomer. |

Catalysis and Reaction Optimization in S 2 2,5 Difluorophenyl Pyrrolidine Synthesis

Development and Application of Chiral Catalysts

The foundation of asymmetric synthesis for compounds like (S)-2-(2,5-Difluorophenyl)pyrrolidine lies in the use of chiral catalysts. These catalysts create a chiral environment that directs the reaction towards the formation of the desired stereoisomer.

The asymmetric hydrogenation of unsaturated precursors, such as pyrroles or dihydropyrroles, is a powerful strategy for synthesizing chiral pyrrolidines. Iridium-based catalysts, featuring chiral phosphine (B1218219) ligands, have emerged as particularly effective for the hydrogenation of various heterocyclic compounds. dicp.ac.cnresearchgate.net While direct literature on the asymmetric hydrogenation to form this compound is not extensively detailed, the principles are well-established through the synthesis of analogous structures.

The general approach involves the hydrogenation of a precursor like 5-(2,5-difluorophenyl)-3,4-dihydro-2H-pyrrole. An iridium complex, coordinated with a chiral ligand (e.g., a derivative of SYNPHOS or MeO-BIPHEP), would facilitate the stereoselective addition of hydrogen across the C=N double bond. dicp.ac.cn The choice of ligand is critical for achieving high enantiomeric excess (ee). For instance, iridium-catalyzed asymmetric hydrogenation of pyridinium (B92312) salts has been shown to produce chiral piperidines with excellent enantioselectivity, a transformation that highlights the potential of this methodology for related five-membered ring systems. dicp.ac.cn

Table 1: Examples of Chiral Ligands Used in Iridium-Catalyzed Asymmetric Hydrogenation

| Ligand Name | Abbreviation | Structural Class |

| (R)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl | (R)-BINAP | Biaryl Diphosphine |

| (S)-2,2'-Bis(dimethoxyphenylphosphino)-1,1'-binaphthyl | (S)-MeO-BIPHEP | Biaryl Diphosphine |

| (R)-(+)-5,5'-Bis(diphenylphosphino)-4,4'-bi-1,3-benzodioxole | (R)-SYNPHOS | Biaryl Diphosphine |

| (1S,1'S,2R,2'R)-DuanPhos | - | Ferrocenyl Diphosphine |

This table presents examples of chiral ligands commonly employed in asymmetric hydrogenation reactions, illustrating the types of structures that could be applied to the synthesis of the target compound.

Lewis acids play a versatile role in organic synthesis, capable of catalyzing a range of transformations including stereoselective reactions and racemization processes. rsc.orgnih.gov In the context of producing a single enantiomer like this compound, an efficient process often involves the resolution of a racemic mixture followed by the racemization of the undesired enantiomer for recycling.

While Lewis acids are known to catalyze the formation of pyrrole (B145914) and tetrahydroquinoline rings, a notable documented process for the racemization of 2-(2,5-difluorophenyl)pyrrolidine (B1325361) employs a strong base rather than a Lewis acid. nih.gov In this process, the undesired (S)-enantiomer is treated with potassium hydroxide (B78521) in dimethyl sulfoxide (B87167) (DMSO) to facilitate its conversion back to the racemic mixture, which can then be re-subjected to resolution. nih.gov This allows for a theoretical yield of nearly 100% for the desired (R)-enantiomer from the racemate. Although this specific example uses a base, Lewis acids are known to facilitate racemization in other systems by coordinating to a heteroatom and promoting the formation of a planar, achiral intermediate.

The pyrrolidine (B122466) scaffold is a cornerstone of modern organocatalysis, forming the structural basis for highly effective catalysts such as diarylprolinol silyl (B83357) ethers. mdpi.com These catalysts operate through the formation of transient enamine or iminium ion intermediates with carbonyl compounds, enabling a wide array of enantioselective transformations. researchgate.net

While this compound itself is a target molecule, its structural class is integral to the field of organocatalysis. Chiral cis-2,5-disubstituted pyrrolidines have been synthesized and successfully applied as organocatalysts in reactions like the enantioselective Michael addition of nitromethane (B149229) to α,β-unsaturated aldehydes, achieving excellent yields and enantioselectivities (up to >99% ee). rsc.org The substituents on the pyrrolidine ring, such as the 2,5-difluorophenyl group, play a crucial role in defining the steric and electronic environment of the catalyst's active site, thereby influencing the stereochemical outcome of the reaction.

Table 2: Reactions Catalyzed by Pyrrolidine-Based Organocatalysts

| Reaction Type | Catalyst Type | Role of Pyrrolidine | Typical Substrates |

| Michael Addition | Diarylprolinol Silyl Ether | Enamine formation | Aldehydes, Nitro-olefins |

| Aldol (B89426) Reaction | Prolinamide-based | Enamine formation | Ketones, Aldehydes |

| Diels-Alder Reaction | Imidazolidinone (from amino acids) | Iminium ion formation | α,β-Unsaturated aldehydes, Dienes |

| α-Amination | Proline | Enamine formation | Aldehydes, Diazodicarboxylates |

This table illustrates the versatility of the pyrrolidine motif as a central component in various organocatalytic systems.

N-arylated pyrrolidines are prevalent structural motifs in many pharmaceutical compounds. epo.org Transition metal-catalyzed cross-coupling reactions, particularly those using palladium or copper, provide a direct and efficient method for forming the C-N bond required for N-arylation. mdpi.commdpi.com

This methodology can be applied to this compound to synthesize a library of N-aryl derivatives. The reaction typically involves coupling the pyrrolidine's secondary amine with an aryl halide (or pseudo-halide) in the presence of a transition metal catalyst, a suitable ligand, and a base. For example, copper-catalyzed N-arylation of amides and related compounds has been effectively achieved using derivatives of L-proline as ligands, demonstrating the synergy within this structural class. mdpi.com Similarly, palladium-catalyzed tandem N-arylation/carboamination reactions have been developed for the stereoselective synthesis of N-aryl-2-benzyl pyrrolidines, showcasing the power of this approach for constructing complex, substituted pyrrolidine systems in a single pot. nih.gov

Process Intensification and Scale-Up Methodologies

Moving from laboratory-scale synthesis to industrial production requires robust and efficient methodologies. Process intensification, particularly through the use of flow chemistry, offers significant advantages in terms of safety, efficiency, and scalability.

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers superior control over reaction parameters such as temperature, pressure, and mixing compared to traditional batch processes. This enhanced control often leads to higher yields, improved selectivity, and safer operation, especially for highly exothermic or hazardous reactions.

While specific reports on the complete flow synthesis of this compound are not prevalent, the principles of flow chemistry are readily applicable to its synthetic steps. For instance, hydrogenation reactions can be performed safely and efficiently using packed-bed catalyst cartridges (e.g., in an H-Cube® reactor), eliminating the need to handle flammable catalysts and high-pressure hydrogen gas in large batch reactors. durham.ac.uk Similarly, multi-step sequences involving liquid reagents can be telescoped into a continuous process, minimizing manual handling and intermediate purification steps. mdpi.com The synthesis of other complex molecules with similar structural elements has been successfully translated from batch to flow, demonstrating the potential for significant improvements in productivity and process safety. thieme-connect.de This approach would be highly beneficial for the large-scale production of this compound.

Strategies for Enhancing Enantiomeric Purity and Overall Yield

The asymmetric synthesis of 2-arylpyrrolidines, including the this compound isomer, can be approached through various catalytic strategies. These methods aim to control the stereochemical outcome of the reaction, favoring the formation of the desired (S)-enantiomer while maximizing the conversion of starting materials into the final product. Key strategies include the use of chiral catalysts, optimization of reaction conditions, and biocatalytic methods.

One prominent strategy for inducing enantioselectivity is through asymmetric reduction of a prochiral precursor, such as 5-(2,5-difluorophenyl)-3,4-dihydro-2H-pyrrole. A synthetic route to the (R)-enantiomer has been detailed, which can be adapted to produce the (S)-enantiomer by employing the corresponding opposite enantiomer of the chiral resolving agent. In this method, the reduction of the cyclic imine intermediate in the presence of a chiral acid and a reducing agent like ammonia (B1221849) borane (B79455) can lead to the desired enantiomer with high selectivity. The choice of the chiral acid is paramount in directing the stereochemical outcome of the reduction.

Organocatalysis represents another powerful tool for the enantioselective synthesis of pyrrolidine derivatives. Chiral Brønsted acids, for example, have been successfully employed in intramolecular aza-Michael reactions to construct the pyrrolidine ring with high enantioselectivity. The optimization of such a reaction involves screening different catalysts, solvents, and temperatures to achieve the best balance of yield and enantiomeric excess (e.e.).

For instance, in the synthesis of a related fluorinated pyrrolidine derivative, a study on the optimization of the enantioselective cyclization highlighted the significant impact of the catalyst and solvent on the reaction's efficiency and stereoselectivity. While not specific to this compound, the findings illustrate a general approach to optimization.

Table 1: Optimization of Enantioselective Cyclization for a Fluorinated Pyrrolidine Derivative

| Entry | Catalyst | Solvent | Yield (%) | e.e. (%) |

|---|---|---|---|---|

| 1 | CPA II | CHCl₃ | 79 | 23 |

| 2 | CPA III | CHCl₃ | 99 | 32 |

| 3 | (S)-TRIP (IV) | CHCl₃ | 86 | 95 |

| 4 | (S)-TRIP (IV) | Toluene | 90 | 92 |

Data adapted from a study on the enantioselective synthesis of fluorinated indolizidinone derivatives, illustrating a typical optimization process. nih.gov

The data in Table 1 demonstrates that the (S)-TRIP catalyst provides significantly higher enantioselectivity compared to other chiral phosphoric acids (CPA II and CPA III). Furthermore, the choice of solvent plays a crucial role, with chloroform (B151607) (CHCl₃) offering a good balance of yield and enantiomeric excess, while tetrahydrofuran (B95107) (THF) leads to higher enantioselectivity but a drastically reduced yield.

Biocatalysis, particularly the use of transaminases, has emerged as a highly effective method for the asymmetric synthesis of chiral amines. These enzymes can catalyze the conversion of a prochiral ketone to the corresponding amine with exceptional enantioselectivity. For the synthesis of 2-arylpyrrolidines, a transaminase-triggered cascade can be employed, starting from a suitable ω-chloroketone. The optimization of such biocatalytic processes involves screening a panel of transaminases to identify the one with the highest activity and selectivity for the specific substrate. Reaction conditions such as pH, temperature, and co-solvent are also critical parameters that need to be fine-tuned to maximize both yield and enantiomeric purity. Research on related 2-substituted pyrrolidines has shown that this approach can achieve analytical yields of up to 90% and enantiomeric excesses greater than 99.5%.

Table 2: Illustrative Enantioselectivity of Biocatalytic Transamination for 2-Arylpyrrolidine Synthesis

| Substrate | Biocatalyst | Enantiomer | Yield (%) | e.e. (%) |

|---|---|---|---|---|

| 4-chloro-1-(phenyl)butan-1-one | (R)-selective TA | (R)-2-phenylpyrrolidine | >80 | >99.5 |

This table is illustrative of the potential of biocatalysis for the synthesis of chiral 2-arylpyrrolidines, based on findings for related compounds.

Mechanistic Investigations of Reactions Involving S 2 2,5 Difluorophenyl Pyrrolidine Precursors and Derivatives

Elucidation of Reaction Pathways in Asymmetric Transformations

The asymmetric synthesis of 2-aryl-substituted pyrrolidines can be achieved through both biocatalytic and traditional chemical methods. A primary precursor for (S)-2-(2,5-Difluorophenyl)pyrrolidine is the cyclic imine 5-(2,5-difluorophenyl)-3,4-dihydro-2H-pyrrole. The enantioselective reduction of this imine is a critical step that dictates the stereochemistry of the final product.

In biocatalytic pathways, imine reductases (IREDs) are employed to deliver a hydride from a cofactor, typically NADPH, to one face of the imine. nih.gov The reaction pathway is governed by the precise orientation of the substrate within the enzyme's active site. rsc.orgrsc.org Computational studies have proposed that for the reduction of 2-aryl-substituted pyrrolines, the stereochemical outcome is dictated by electrostatic interactions between active site residues and the transient iminium cation intermediate. rsc.orgresearchgate.net By modifying these residues, the preferred orientation of the substrate can be altered, leading to a reversal of stereoselectivity. rsc.orgrsc.org For example, wild-type imine reductase from Paenibacillus mucilaginosus (PmIR) exhibits (R)-selectivity, while a computationally designed variant, PmIR-Re, shows high (S)-selectivity toward the same substrate. rsc.orgrsc.org

Chemical pathways to achieve asymmetry often rely on chiral reagents or catalysts. One synthetic route involves the reduction of 5-(2,5-difluorophenyl)-3,4-dihydro-2H-pyrrole using a combination of a chiral acid and a reducing agent like ammonia (B1221849) borane (B79455) to achieve high enantioselectivity. The chiral acid is believed to form a diastereomeric salt complex with the imine, sterically directing the approach of the reducing agent to one face of the C=N double bond, thereby yielding the desired enantiomer.

Analysis of Radical Intermediates and Pathways in Pyrrolidine (B122466) Functionalization

The functionalization of the pyrrolidine ring can be achieved through modern synthetic methods that proceed via radical intermediates. These reactions offer alternative pathways to C-H functionalization, allowing for the introduction of new substituents at otherwise unreactive positions. acs.org

One such pathway involves the copper-catalyzed intramolecular C-H amination of N-haloamides to form the pyrrolidine ring. nih.gov Mechanistic studies, combining experimental and computational data, suggest a pathway involving a Cu(I)/Cu(II) catalytic cycle. The proposed mechanism can involve a single-electron transfer (SET) step, which generates radical intermediates. nih.gov For instance, a copper(II) complex can engage with a benzylic C-H bond, leading to a benzylic radical through a SET mechanism, which then undergoes ring closure. nih.gov

Another approach to forming functionalized pyrrolidines is through iminyl radical cyclizations. nsf.gov In these reactions, an iminyl radical is generated, often from an O-phenyloxime precursor, which then undergoes a 5-exo-trig cyclization by attacking a tethered alkene. nsf.gov The resulting cyclic alkyl radical is then trapped by a radical trapping agent, leading to the formation of a functionalized pyrroline (B1223166), a direct precursor to substituted pyrrolidines. nsf.gov The diastereoselectivity of these cyclizations can be high, influenced by the substituents on the starting material. nsf.govdiva-portal.org This radical pathway provides a versatile method for constructing the pyrrolidine core with concurrent C-C or C-heteroatom bond formation.

Table 1: Comparison of Iminyl Radical Cyclization Conditions

| Entry | Temperature (°C) | Solvent | Time (h) | Yield (%) |

| 1 | 100 | PhCF3 | 1 | Low |

| 2 | 120 | PhCF3 | 1 | - |

| 3 | 140 | PhCF3 | 1 | - |

| 4 | 120 | Dioxane | 1 | - |

| 5 | 120 | MeCN | 1 | - |

| 6 | 120 | PhCF3 | 2 | 72 |

This table summarizes the optimization of reaction conditions for the microwave-promoted iminyl radical cyclization to form a pyrroline adduct, based on data from a study on O-phenyloximes. nsf.gov

Fundamental Studies of Stereocontrol Elements in Imine Reductase Enzymes

The stereoselectivity of imine reductases (IREDs) in the synthesis of chiral amines like this compound is determined by specific interactions within the enzyme's active site. rsc.orgrsc.org Understanding these stereocontrol elements is fundamental to engineering enzymes with desired specificities.

Computational and experimental studies on the imine reductase from Paenibacillus mucilaginosus (PmIR) have provided significant insights into this mechanism. rsc.orgrsc.org A putative mechanism suggests that electrostatic interactions play a crucial role in orienting the iminium cation of the substrate, 2-(2,5-difluorophenyl)pyrroline (2-DFPL), prior to hydride transfer from NADPH. rsc.orgresearchgate.net In the wild-type enzyme, which produces the (R)-enantiomer, specific residues are thought to stabilize the substrate in an orientation that exposes one face of the imine to the cofactor.

To reverse this selectivity and produce the (S)-enantiomer, a rational design approach guided by this mechanistic hypothesis was employed. rsc.orgrsc.org By mutating several key residues in the active site (Q138M, P140M, Y187E, Q190A, D250M, R251N), a variant named PmIR-Re was created. rsc.orgresearchgate.net These mutations altered the electrostatic and steric environment of the active site, forcing the substrate to adopt an alternative binding orientation. This new orientation exposes the opposite face of the imine to the NADPH cofactor, resulting in a complete reversal of stereoselectivity to favor the formation of this compound with high enantiomeric excess (>96% ee). rsc.orgrsc.org The mutation of D250, in particular, was noted as being critical, as its removal in a D250A mutant resulted in no detectable product, highlighting its essential role in catalysis. researchgate.net These findings demonstrate that a detailed mechanistic understanding of stereocontrol elements allows for the precise engineering of biocatalysts for the synthesis of specific chiral molecules. rsc.orgresearchgate.net

Table 2: Engineered Imine Reductase (IRED) Variants for Asymmetric Reduction

| Enzyme Variant | Key Mutations | Substrate | Product Enantiomer | Enantiomeric Excess (ee) |

| Wild-Type (PmIR) | - | 2-DFPL | (R) | 96% |

| PmIR-Re | Q138M, P140M, Y187E, Q190A, D250M, R251N | 2-DFPL | (S) | >96% |

| PmIR-6P | P140A, Q190S, R251N, Q217E, A257R, T277M | 2-DFPL | (R) | >99% |

This table showcases the stereoselectivity of wild-type and engineered PmIR variants towards 2-(2,5-difluorophenyl)pyrroline (2-DFPL). rsc.orgrsc.orgresearchgate.net

Computational Chemistry and Molecular Modeling in Pyrrolidine Research

Rational Enzyme Design for Tailored Stereoselectivity in Biocatalysis

The synthesis of enantiomerically pure compounds like (S)-2-(2,5-Difluorophenyl)pyrrolidine is a significant challenge in medicinal chemistry. Biocatalysis, utilizing enzymes to perform chemical transformations, offers a highly selective and environmentally benign alternative to traditional chemical synthesis. nih.govnih.gov Rational enzyme design, guided by computational methods, plays a pivotal role in developing biocatalysts with tailored stereoselectivity for the production of specific chiral amines. nih.gov

Computational tools such as molecular docking and bioinformatics are instrumental in guiding enzyme engineering efforts. nih.gov By predicting the binding orientation and affinity of a substrate within an enzyme's active site, researchers can identify key amino acid residues for mutagenesis to enhance stereoselectivity. nih.govnih.gov For the synthesis of chiral amines, enzymes like transaminases, oxidases, and amine dehydrogenases are frequently engineered. nih.govresearchgate.netdovepress.com

While direct computational studies on enzymes tailored for this compound are not extensively documented in publicly available literature, the principles of rational design are broadly applicable. For instance, in the biocatalytic synthesis of other chiral pyrrolidines, directed evolution and computational redesign have successfully expanded the substrate scope and improved the catalytic performance of enzymes. researchgate.net These strategies often involve creating enzyme variants capable of accommodating bulky or electronically distinct substrates, such as those with a difluorophenyl group. dovepress.com

Table 1: Key Amino Acid Residues Targeted for Mutagenesis in Rational Enzyme Design for Chiral Amine Synthesis

| Enzyme Class | Key Residue Location | Purpose of Mutation |

| Transaminases | Active site loops | Alter substrate specificity and enantioselectivity |

| Substrate binding pocket | Accommodate bulky substituents | |

| Amine Dehydrogenases | Carboxylate pocket | Shift substrate preference from α-keto acids to ketones |

| Near cofactor binding site | Improve cofactor regeneration and overall efficiency |

This table is illustrative and based on general principles of rational enzyme design for chiral amine synthesis.

In Silico Studies for Biocatalyst Stability Enhancement

A major hurdle in the industrial application of biocatalysts is their operational stability under process conditions. rsc.org In silico methods provide a powerful toolkit for predicting and enhancing the stability of enzymes used in the synthesis of chiral compounds, including pyrrolidine (B122466) derivatives. acs.org Computational approaches can identify regions of a protein prone to unfolding or aggregation, guiding targeted mutations to improve its robustness. acs.org

Strategies for improving biocatalyst stability that can be guided by in silico studies include:

Introducing disulfide bonds: Covalently linking different parts of the protein to increase its rigidity.

Optimizing salt bridges and hydrogen bonding networks: Enhancing electrostatic interactions to stabilize the folded state.

Improving hydrophobic packing in the protein core: Reducing the exposure of nonpolar residues to the solvent.

Enzyme immobilization: In silico methods can help predict the optimal support and immobilization strategy to enhance stability and reusability. nih.govrsc.org

Theoretical Approaches to Elucidate Reaction Mechanisms and Intermediate Structures

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the intricate details of reaction mechanisms at the atomic level. nih.gov For the asymmetric synthesis of 2-arylpyrrolidines, understanding the reaction pathway and the structures of intermediates and transition states is crucial for optimizing reaction conditions and improving stereoselectivity.

In the context of biocatalytic routes, DFT calculations can be used to understand how the enzyme's active site controls the stereoselectivity of the reaction. nih.gov By modeling the substrate and key amino acid residues in the active site, researchers can gain insights into the non-covalent interactions that stabilize the transition state leading to the desired enantiomer.

Table 2: Representative Energy Barriers for Key Steps in Pyrrolidine Synthesis Mechanisms from Computational Studies

| Reaction Step | Computational Method | Calculated Activation Energy (kcal/mol) |

| Enamine Formation (Proline Catalysis) | DFT | 15-20 |

| C-C Bond Formation (Aldol Reaction) | DFT | 10-15 |

| Intramolecular Cyclization | DFT | 5-10 |

Note: These are generalized values from computational studies of related pyrrolidine syntheses and serve as illustrative examples.

Computational Predictions of Molecular Interactions in Analogues

Understanding how a molecule like this compound interacts with biological targets is fundamental to its potential therapeutic applications. Molecular docking and molecular dynamics (MD) simulations are the primary computational tools used to predict and analyze these interactions. nih.govnih.gov These methods can predict the binding pose of a ligand within a protein's active site and estimate the binding affinity. nih.govnih.gov

While specific molecular interaction studies for this compound are not widely published, research on its analogues provides a framework for understanding its potential interactions. For example, computational studies on inhibitors of cytochrome P450 enzymes often involve docking and MD simulations to rationalize their binding modes and selectivity. nih.govnih.gov Given that the 2,5-difluorophenyl moiety is a common feature in many bioactive molecules, it is plausible that this compound could interact with a range of biological targets.

Molecular docking studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the protein. nih.gov MD simulations can then be used to assess the stability of these interactions over time and to explore the conformational changes that may occur upon ligand binding. unimi.it These computational predictions are invaluable for guiding the design of more potent and selective analogues.

Table 3: Common Intermolecular Interactions Predicted by Molecular Modeling for Phenyl-Containing Ligands

| Interaction Type | Description | Key Interacting Residues (Examples) |

| Hydrogen Bonding | Electrostatic attraction between a hydrogen atom and an electronegative atom. | Ser, Thr, Tyr, Asn, Gln, His |

| Hydrophobic Interactions | Favorable interactions between nonpolar groups in an aqueous environment. | Val, Leu, Ile, Phe, Trp |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Phe, Tyr, Trp, His |

| Halogen Bonding | Noncovalent interaction involving a halogen atom as an electrophilic species. | Backbone carbonyls, Asp, Glu |

Role of S 2 2,5 Difluorophenyl Pyrrolidine As a Key Chiral Intermediate

Strategic Building Block in Pharmaceutical Active Pharmaceutical Ingredient (API) Synthesis

The intrinsic chirality and specific substitution pattern of (S)-2-(2,5-Difluorophenyl)pyrrolidine make it a highly sought-after intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its pyrrolidine (B122466) ring and the difluorophenyl group are key pharmacophoric elements that can interact with biological targets with high specificity.

Precursor to Tropomyosin Receptor Kinase (TRK) Inhibitors (e.g., Larotrectinib)

This compound plays a crucial role as a precursor in the synthesis of Tropomyosin Receptor Kinase (TRK) inhibitors, a class of targeted cancer therapies. rsc.orgresearchgate.net TRK inhibitors function by blocking the activity of TRK proteins, which can become abnormally fused to other proteins and drive the growth of various tumors. nih.gov

The synthesis of Larotrectinib from this compound is a multi-step process that underscores the importance of this chiral building block. Various synthetic routes have been developed to efficiently produce Larotrectinib, with the incorporation of the this compound moiety being a key step. frontiersin.orgmdpi.com

Below is an interactive data table summarizing a common synthetic approach to Larotrectinib, highlighting the integration of the key chiral intermediate.

Table 1: Synthetic Overview for Larotrectinib

| Step | Reactants | Key Transformation | Product |

|---|---|---|---|

| 1 | This compound, 5-chloro-3-nitropyrazolo[1,5-a]pyrimidine | Nucleophilic aromatic substitution | (R)-5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)-3-nitropyrazolo[1,5-a]pyrimidine |

| 2 | (R)-5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)-3-nitropyrazolo[1,5-a]pyrimidine | Nitro group reduction | (R)-5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-amine |

| 3 | (R)-5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-amine, Phenyl chloroformate | Carbamate formation | Phenyl (R)-(5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)carbamate |

Intermediate in Antipsychotic Drug Development

The utility of this compound extends to the development of drugs targeting the central nervous system (CNS). The pyrrolidine scaffold is a common feature in many CNS-active compounds. This particular intermediate is valuable for creating molecules that can modulate the activity of neurotransmitter receptors, such as dopamine (B1211576) and serotonin (B10506) receptors, which are key targets in the treatment of psychosis. mdpi.comfrontiersin.org

While specific, named antipsychotic drugs synthesized directly from this compound are not extensively documented in publicly available literature, its structural motifs are highly relevant to the design of novel antipsychotic agents. The development of new antipsychotics often involves the synthesis of libraries of compounds with variations on a core scaffold to optimize efficacy and reduce side effects. The unique electronic properties of the difluorophenyl group can influence a molecule's binding affinity, selectivity, and pharmacokinetic properties, making this intermediate an attractive starting point for such exploratory studies.

Role in Antischizophrenic Drug Synthesis

Similar to its role in general antipsychotic drug development, this compound is a potential intermediate in the synthesis of drugs for schizophrenia. Schizophrenia is a complex mental disorder, and its pharmacological treatment primarily relies on the modulation of dopaminergic and serotonergic pathways in the brain. The structural features of this compound make it a suitable building block for creating novel ligands for D2 and 5-HT2A receptors, which are important targets for antischizophrenic medications. The chiral nature of the compound is crucial for achieving the desired stereoselectivity, which is often a determining factor for the therapeutic efficacy and safety profile of CNS drugs.

Versatility in Agrochemical and Pesticide Synthesis

While the primary application of this compound appears to be in the pharmaceutical industry, the pyrrolidine ring is a structural motif also found in some agrochemicals and pesticides. ccspublishing.org.cn Chiral agrochemicals are of increasing importance as they can offer greater target specificity and reduced environmental impact. nih.gov However, there is currently limited publicly available information specifically documenting the use of this compound in the synthesis of agrochemicals or pesticides. The potential for its use in this sector exists, given the biological activity often associated with fluorinated and chiral compounds, but further research and documentation are needed to confirm its role in this field.

General Synthetic Applications in Complex Organic Molecule Construction

Beyond its specific applications in pharmaceuticals, this compound serves as a versatile building block in the broader field of organic synthesis. The construction of complex organic molecules often requires the use of chiral synthons to introduce stereocenters with high precision. The pyrrolidine ring system is a common feature in many natural products and other biologically active compounds, and this intermediate provides a straightforward way to incorporate a substituted, chiral pyrrolidine into a larger molecular framework.

The presence of the difluorophenyl group offers several advantages in synthetic chemistry. The fluorine atoms can influence the reactivity of the aromatic ring and can also be used as probes in mechanistic studies or as handles for further functionalization. The combination of the chiral pyrrolidine and the electronically modified aromatic ring makes this compound a valuable tool for medicinal chemists and synthetic organic chemists in the creation of novel and complex molecular architectures.

Derivatization and Analog Synthesis of S 2 2,5 Difluorophenyl Pyrrolidine

Systematic Functionalization of the Pyrrolidine (B122466) Ring

The pyrrolidine ring offers several sites for functionalization, primarily at the nitrogen atom and the carbon atoms of the ring. As a secondary amine, the nitrogen atom of (S)-2-(2,5-Difluorophenyl)pyrrolidine is nucleophilic and readily undergoes a variety of chemical transformations. chemicalbook.com

N-Functionalization: The nitrogen atom can be alkylated, acylated, or arylated to introduce a wide range of substituents. These modifications can significantly impact the molecule's biological activity and physical properties. For instance, N-acylation can be achieved by reacting the pyrrolidine with acyl chlorides or anhydrides.

C-H Functionalization: Direct functionalization of the C-H bonds of the pyrrolidine ring is a powerful strategy for introducing molecular complexity. Recent advances in catalysis have enabled the direct amination of sp³ C-H bonds, providing a route to pyrrolidines and related heterocyclic derivatives. organic-chemistry.org Oxidative methods, including those using hypervalent iodine reagents, can be employed to introduce functional groups at the carbon atoms of the pyrrolidine ring. nih.gov

The functionalization of the pyrrolidine ring can be guided by the desired biological target and the structure-activity relationships of related compounds. A systematic approach to modifying the ring can lead to the identification of novel derivatives with improved therapeutic potential.

Synthesis of Novel (2,5-Difluorophenyl)pyrrolidine-Based Scaffolds

This compound serves as a crucial building block for the synthesis of more complex molecular architectures. Its rigid 2-arylpyrrolidine core provides a well-defined three-dimensional structure that can be elaborated upon to create novel scaffolds for drug discovery.

The synthesis of (R)-2-(2,5-difluorophenyl)pyrrolidine, the enantiomer of the subject compound, is a key step in the production of Larotrectinib, a potent TRK inhibitor. google.com This highlights the importance of this class of compounds in medicinal chemistry. The synthesis often involves the reaction of a pyrrolidone derivative with a Grignard reagent derived from 2,5-difluorobromobenzene, followed by cyclization and chiral resolution. google.comnih.gov

The pyrrolidine ring can be incorporated into larger heterocyclic systems through various synthetic strategies. These novel scaffolds can then be further functionalized to generate libraries of compounds for biological screening.

Examples of Substituted Pyrrolidine-2-carboxamide (B126068) Derivatives

One of the most common and synthetically accessible derivatives of pyrrolidine is the pyrrolidine-2-carboxamide. This functional group can be readily introduced by coupling the corresponding pyrrolidine-2-carboxylic acid (proline) derivative with an amine.

A notable example is the synthesis of (S)-N-(5-((R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide, a potent TRK kinase inhibitor. wipo.intepo.org In this complex molecule, the (R)-2-(2,5-difluorophenyl)pyrrolidine moiety is attached to a pyrazolopyrimidine core, and a separate 3-hydroxypyrrolidine-1-carboxamide (B8712588) group is appended. The synthesis of this compound involves multiple steps, including the coupling of the pyrrolidine derivative to the heterocyclic core and a subsequent amidation reaction. wipo.int

Another study describes the synthesis of a series of N-(substituted phenyl) pyrrolidine-2-carboxamide derivatives as potential anticonvulsant agents. researchgate.net Although not directly utilizing this compound, this research demonstrates a general synthetic route to this class of compounds. The synthesis involves the reaction of pyrrolidine-2-carbonyl chloride with various substituted anilines. researchgate.net

The table below summarizes some examples of substituted pyrrolidine-2-carboxamide derivatives and their synthetic precursors.

| Derivative Name | Starting Pyrrolidine Moiety | Key Reactant(s) | Reference |

| (S)-N-(5-((R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide | (R)-2-(2,5-difluorophenyl)pyrrolidine | Phenyl(5-((R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl)-3,3a-dihydropyrazolo[1,5-a]pyrimidin-3-yl)carbamate, (S)-pyrrolidin-3-ol | wipo.int |

| N-(substituted phenyl) pyrrolidine-2-carboxamide | Pyrrolidine-2-carboxylic acid | Substituted aromatic amines, PCl₅ | researchgate.net |

Exploration of N-Aryl-Substituted Pyrrolidine Analogues in Chemical Libraries

The synthesis of chemical libraries of N-aryl-substituted pyrrolidine analogues is a common strategy in drug discovery to explore structure-activity relationships. The introduction of an aryl group on the pyrrolidine nitrogen can significantly influence the compound's biological activity.

Several methods have been developed for the N-arylation of pyrrolidines. Traditional methods like the Buchwald-Hartwig and Ullmann-type reactions often require harsh reaction conditions. helsinki.fi More recently, photocatalytic methods have emerged as a milder alternative for C-N coupling reactions. helsinki.fi These reactions utilize light to activate a photocatalyst, which then facilitates the coupling of the pyrrolidine with an aryl halide.

A study on the photocatalytic N-arylation of 3-substituted pyrrolidines demonstrated that a variety of aryl halides can be successfully coupled, with electron-withdrawing groups on the aryl halide generally leading to higher product yields. helsinki.fi Copper-catalyzed N-arylation of amides, using ligands derived from proline, has also been reported as an efficient method. mdpi.com

The table below outlines different methods for the N-arylation of pyrrolidines.

| N-Arylation Method | Catalyst/Reagent | Key Features | Reference |

| Buchwald-Hartwig Amination | Palladium catalyst, phosphine (B1218219) ligand | Broad substrate scope, but can require harsh conditions. | helsinki.fi |

| Ullmann Condensation | Copper catalyst | Often requires high temperatures. | helsinki.fi |

| Photocatalytic N-Arylation | Photocatalyst (e.g., metal complexes, organic dyes) | Milder reaction conditions, utilizes light energy. | helsinki.fi |

| Copper-Catalyzed N-Arylation | Copper iodide, (S)-N-methylpyrrolidine-2-carboxylate ligand | Mild conditions, short reaction times for N-arylation of amides. | mdpi.com |

By employing these synthetic methods, diverse libraries of N-aryl-substituted this compound analogues can be generated and screened for a wide range of biological activities.

Advanced Analytical Methodologies for Research on S 2 2,5 Difluorophenyl Pyrrolidine

High-Performance Liquid Chromatography (HPLC) for Chiral Purity Assessment

High-Performance Liquid Chromatography (HPLC) stands as the foremost technique for the enantioselective analysis of chiral compounds, providing the means to separate and quantify individual enantiomers within a racemic or enantioenriched mixture. The control and determination of enantiomeric purity are essential for regulatory and clinical purposes in pharmaceutical development. For (S)-2-(2,5-Difluorophenyl)pyrrolidine, achieving high enantiomeric excess (ee) is critical, and chiral HPLC is the definitive method for its verification.

The separation of enantiomers is accomplished using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are among the most widely and successfully used for a broad range of chiral molecules.

A specific and effective method for determining the chiral purity of 2-(2,5-difluorophenyl)pyrrolidine (B1325361) has been established. This method allows for the baseline separation of the (S) and (R) enantiomers, enabling accurate quantification of enantiomeric excess. The typical conditions for this chiral separation are detailed in the interactive table below. wvu.edu

Table 1: HPLC Method for Chiral Purity Assessment of 2-(2,5-Difluorophenyl)pyrrolidine wvu.edu Interact with the table headers to sort the data.

| Parameter | Condition |

|---|---|

| Instrument | Shimadzu LC-20A |

| Column | CHIRALPAK IC-3 (Amylose tris(3,5-dichlorophenylcarbamate)) |

| Particle Size | 3 µm |

| Column Dimensions | 4.6 mm x 150 mm |

| Mobile Phase | n-Hexane / Ethanol / Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 35°C |

| Detection | UV at 264 nm |

| Injection Volume | 5 µL |

This method has been successfully applied to achieve excellent enantiomeric excess, with reported purities exceeding 98%. wvu.edu The use of a polar organic mobile phase in combination with a polysaccharide-based CSP provides the necessary stereoselective interactions—such as hydrogen bonding, dipole-dipole, and π-π interactions—required for effective chiral recognition and separation.

Spectroscopic Techniques for Structural Characterization

Spectroscopic methods are indispensable for the definitive structural elucidation of synthesized chemical compounds. For this compound, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary techniques used to confirm its molecular structure and composition.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Through the analysis of chemical shifts, signal multiplicities, and coupling constants, the precise connectivity and spatial relationship of atoms can be determined.

¹H NMR Spectroscopy: The proton NMR spectrum provides a distinct fingerprint for the molecule. For the enantiomerically pure form of 2-(2,5-difluorophenyl)pyrrolidine, the signals corresponding to the protons on the pyrrolidine (B122466) ring and the difluorophenyl group appear at characteristic chemical shifts. A reported ¹H NMR spectrum, recorded in deuterated chloroform (B151607) (CDCl₃) at 400 MHz, provides the following assignments for the (R)-enantiomer, which are identical for the (S)-enantiomer. wvu.edu

Table 2: ¹H NMR Spectral Data for 2-(2,5-Difluorophenyl)pyrrolidine in CDCl₃ wvu.edu This interactive table details the proton NMR assignments.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.241 - 7.286 | Multiplet (m) | 1H | Aromatic CH |

| 6.926 - 6.983 | Multiplet (m) | 1H | Aromatic CH |

| 6.832 - 6.891 | Multiplet (m) | 1H | Aromatic CH |

| 4.395 - 4.433 | Multiplet (m) | 1H | H-2 (pyrrolidine) |

| 3.145 - 3.188 | Multiplet (m) | 1H | H-5a (pyrrolidine) |

| 3.052 - 3.095 | Multiplet (m) | 1H | H-5b (pyrrolidine) |

| 2.249 - 2.281 | Multiplet (m) | 1H | H-3a (pyrrolidine) |

| 2.072 | Singlet (s) | 1H | NH |

| 1.845 - 1.915 | Multiplet (m) | 2H | H-4 (pyrrolidine) |

The complex multiplets for the aromatic protons are characteristic of the difluoro-substituted phenyl ring. The proton at the chiral center (H-2) is observed around 4.4 ppm, and the distinct signals for the other pyrrolidine protons confirm the ring structure.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. Based on standard chemical shift ranges, the spectrum for this compound is expected to show distinct signals for the four carbons of the pyrrolidine ring and the six carbons of the aromatic ring. The carbons of the pyrrolidine ring, being sp³ hybridized, are expected to resonate in the upfield region (typically 20-60 ppm). The benzylic carbon (C-2) attached to the nitrogen and the aromatic ring would appear at the lower end of this range, around 55-65 ppm. The aromatic carbons would resonate in the downfield region (110-160 ppm), with the carbons directly bonded to the electronegative fluorine atoms showing characteristic splitting (C-F coupling) and shifts to lower field values.

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound, MS confirms the elemental composition and provides evidence for its structural features.

The molecular formula of the compound is C₁₀H₁₁F₂N, corresponding to a monoisotopic mass of 183.09 Da. nih.gov In liquid chromatography-mass spectrometry (LC-MS) analysis using electrospray ionization (ESI) in positive mode, the compound is typically observed as the protonated molecular ion [M+H]⁺ at an m/z (mass-to-charge ratio) of 184.1. wvu.edu

The fragmentation of 2-aryl-pyrrolidine derivatives under mass spectrometric analysis often follows characteristic pathways. The most common fragmentation involves cleavage of the bond alpha to the nitrogen atom in the pyrrolidine ring. Two primary fragmentation routes are expected for this compound:

Loss of the Phenyl Group: Cleavage of the C-C bond between the pyrrolidine ring and the difluorophenyl group can lead to a fragment corresponding to the protonated pyrrolidine ring.

Ring Opening and Fragmentation: A characteristic fragmentation pathway for N-heterocycles involves the loss of small neutral molecules. For the protonated molecular ion, a common fragmentation involves the cleavage of the pyrrolidine ring itself. The base peak in the mass spectra of many α-pyrrolidinophenone compounds, which share the 2-substituted pyrrolidine motif, often results from the loss of the neutral pyrrolidine molecule or related fragments. wvu.edu A significant fragment ion would be expected at m/z 112, corresponding to the difluorophenyl-ethene cation [C₈H₅F₂]⁺, formed after the cleavage of the pyrrolidine ring.

These predictable fragmentation patterns provide strong confirmatory evidence for the identity of the 2-(2,5-difluorophenyl)pyrrolidine structure during analysis.

Q & A

Basic Research Questions

Q. What experimental methods are recommended for characterizing the physicochemical properties of (S)-2-(2,5-difluorophenyl)pyrrolidine?

- Methodological Answer : Key properties such as solubility, density, and boiling point can be calculated using computational tools like Advanced Chemistry Development (ACD/Labs) software. For instance, solubility in water at 25°C is estimated at 0.71 g/L, while density and boiling point are calculated as 1.164 g/cm³ and 213.5°C, respectively. Experimental validation via HPLC or GC-MS is advised to confirm computational predictions . Polar surface area (PSA) and logP values (42.85 Ų and 2.23, respectively) should be determined using density-functional theory (DFT) with hybrid functionals like B3LYP for accuracy .

Q. How can researchers design a stereoselective synthesis route for this compound?

- Methodological Answer : Asymmetric synthesis using engineered imine reductases (IREDs) has proven effective. For example, computational design of the PmIR-6P variant achieved >99% enantiomeric excess (ee) by introducing stabilizing mutations (e.g., P140A/Q190S) at subunit interfaces. Kinetic resolution or chiral auxiliaries (e.g., tert-butyl sulfinyl groups) can further enhance stereocontrol .

Q. What pharmacological screening strategies are suitable for initial evaluation of this compound?

- Methodological Answer : Prioritize in vitro assays targeting TRK kinase inhibition, as structural analogs of this compound are documented in patent literature as anticancer agents. Use cell-based assays with NTRK-fusion cancer models and validate binding affinity via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in stereochemical outcomes during synthesis?

- Methodological Answer : Molecular dynamics (MD) simulations and quantum mechanics/molecular mechanics (QM/MM) can identify stereocontrol mechanisms in enzymatic pathways. For IREDs, analyze transition-state geometries and hydrogen-bonding networks to explain enantioselectivity reversals (e.g., PmIR-Re variant shifting from (S)- to (R)-selectivity) . DFT-based studies (e.g., B3LYP/6-31G*) can optimize reaction coordinates for non-enzymatic routes .

Q. What strategies address discrepancies in pharmacological data between in vitro and in vivo studies?

- Methodological Answer : Conduct pharmacokinetic (PK) profiling to assess bioavailability and metabolic stability. Use deuterium labeling or pro-drug modifications to enhance half-life. Cross-validate in vivo efficacy using xenograft models and correlate with in vitro IC₅₀ values. Contradictions may arise from off-target effects, which can be minimized via structure-activity relationship (SAR) studies .

Q. How can researchers optimize thermal stability in engineered enzymes for large-scale synthesis?

- Methodological Answer : Apply computational tools like Rosetta or FoldX to predict stabilizing mutations (e.g., A257R/T277M in PmIR-6P). Validate via differential scanning calorimetry (DSC), which showed a 12°C increase in melting temperature (Tm) for the PmIR-6P variant. Directed evolution combined with high-throughput screening can further refine stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.